![molecular formula C210H201Cl11F30N40O30 B1679103 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 147208-55-7](/img/structure/B1679103.png)

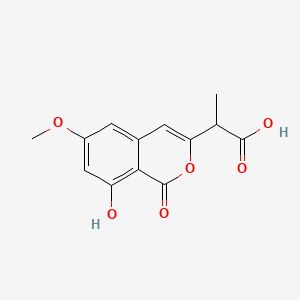

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

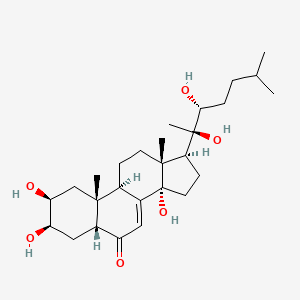

説明

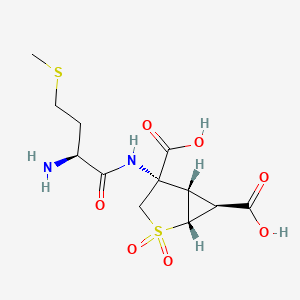

PD 140248は、広域スペクトルの7-ピロリジニルフルオロナフチリジン化合物です。 グラム陽性菌に対して優れたin vitro活性を示しています .

準備方法

PD 140248は、ピロリジニルおよびフルオロナフチリジン誘導体を含む一連の化学反応によって合成されます。 PD 140248の工業的生産方法は広く文書化されていませんが、それらは、実験室設定で使用されているものと同様の化学プロセスを用いた大規模合成を含む可能性があります .

化学反応の分析

PD 140248は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物内の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

PD 140248は、次のようないくつかの科学研究への応用があります。

化学: フルオロナフチリジンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、その抗菌性とそのグラム陽性菌の増殖を阻害する可能性について研究されています.

科学的研究の応用

PD 140248 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoronaphthyridines.

Medicine: PD 140248 is being researched for its potential use in developing new antibacterial drugs.

作用機序

PD 140248は、細菌のDNA複製と修復に重要な酵素であるトポイソメラーゼIIを阻害することにより、その効果を発揮します . この酵素を阻害することにより、PD 140248は細菌のDNAプロセスを阻害し、細胞死を引き起こします。 関与する分子標的および経路には、細菌のDNAジャイレースおよびトポイソメラーゼIVが含まれます .

類似化合物の比較

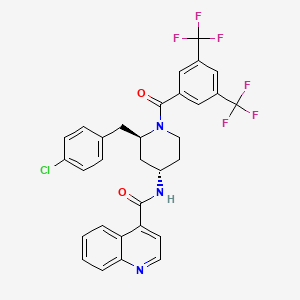

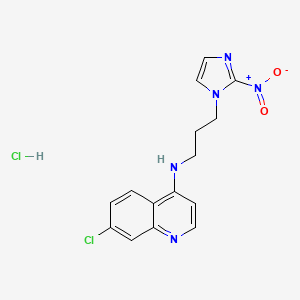

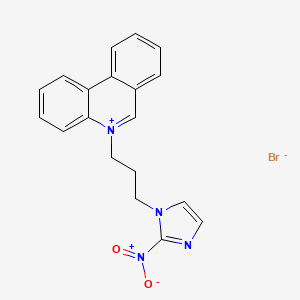

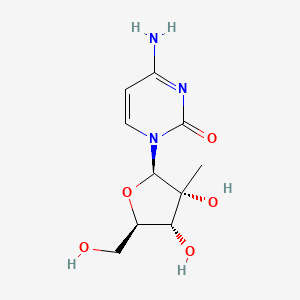

PD 140248は、PD 138312やシプロフロキサシンなどの他の広域スペクトル抗菌薬に似ています . PD 140248は、これらの化合物と比較して、特定のグラム陽性菌に対して優れた活性を示しています . PD 140248のピロリジニル基とフルオロナフチリジン基などのユニークな構造的特徴は、その抗菌活性の強化に寄与しています .

類似の化合物には次のものがあります。

- PD 138312

- シプロフロキサシン

- レボフロキサシン

- モキシフロキサシン

類似化合物との比較

PD 140248 is similar to other broad-spectrum antibacterial agents such as PD 138312 and ciprofloxacin . PD 140248 has shown superior activity against certain gram-positive bacteria compared to these compounds . The unique structural features of PD 140248, such as the pyrrolidinyl and fluoronaphthyridine groups, contribute to its enhanced antibacterial activity .

Similar compounds include:

- PD 138312

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

PD 140248 stands out due to its higher potency and broader spectrum of activity against resistant bacterial strains .

特性

CAS番号 |

147208-55-7 |

|---|---|

分子式 |

C210H201Cl11F30N40O30 |

分子量 |

4725 g/mol |

IUPAC名 |

7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;undecahydrochloride |

InChI |

InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H |

InChIキー |

FPYNYGAGYNTXOM-UHFFFAOYSA-N |

SMILES |

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N |

正規SMILES |

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PD-140248; PD140248; PD 140248 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。